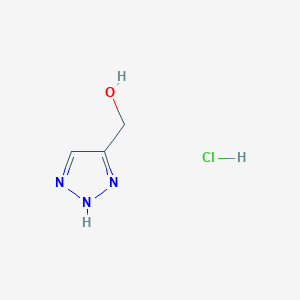

1H-1,2,3-triazol-4-ylmethanol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

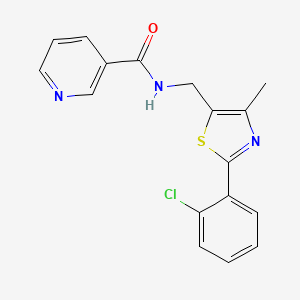

1H-1,2,3-triazol-4-ylmethanol hydrochloride is a chemical compound that incorporates a triazole ring, a five-membered ring with two nitrogen atoms and three carbon atoms . The triazole moiety is significant in organic chemistry due to its wide range of applications in biomedical, biochemical, and material sciences . These compounds are extensively used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .

Synthesis Analysis

A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazole ring, a hydroxyl group, and a hydrochloride group . The presence of these functional groups contributes to the overall activity of these compounds .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily associated with its synthesis. The compound is synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The reaction involves the use of (S)-(-) ethyl lactate as a starting material, which undergoes a Suzuki–Miyaura cross-coupling reaction with different arylboronic acids .Wissenschaftliche Forschungsanwendungen

Neurokinin-1 Receptor Antagonist

1H-1,2,3-triazol-4-ylmethanol hydrochloride has been used in the development of neurokinin-1 (NK1) receptor antagonists. These compounds exhibit potential efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Supramolecular Chemistry

This compound is significant in supramolecular and coordination chemistry due to its diverse supramolecular interactions. Its nitrogen-rich triazole feature enables complexation of anions via hydrogen and halogen bonding, making it valuable in ion-pair recognition and catalysis (Schulze & Schubert, 2014).

Biological Activity

Triazole derivatives, including 1H-1,2,3-triazoles, have been explored for their broad range of biological activities. These include anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Their versatility in structural variations makes them significant in drug development (Ferreira et al., 2013).

Proton Conduction in Polymer Electrolyte Membranes

1H-1,2,3-triazole has been found to dramatically enhance proton conduction in polymer electrolyte membranes, a crucial aspect in fuel cell technology. This enhancement is significant in the context of mechanical properties and long-term stability under operating conditions (Zhou et al., 2005).

Technological Prospecting

1H-1,2,3-triazoles are pivotal in various technological sectors, and patents filed in this domain have been increasing. These patents primarily address innovations in chemistry, metallurgy, human needs, and new technologies, underscoring the compound's versatility (Caiana et al., 2022).

Corrosion Inhibition

1H-1,2,3-triazole derivatives have been effective as corrosion inhibitors, particularly in the context of mild steel in acidic environments. Their adsorption properties and interaction with metal surfaces are significant in materials science and engineering (Hrimla et al., 2021).

Antifungal Evaluation

Triazole derivatives have shown promising antifungal properties, particularly against Candida strains. This makes them relevant in the development of new antifungal agents (Lima-Neto et al., 2012).

Zukünftige Richtungen

The future directions for research on 1H-1,2,3-triazol-4-ylmethanol hydrochloride could involve further investigation of its biological activities, potential applications, and safety profile. The compound’s potential as a corrosion inhibitor and its inhibitory activity against carbonic anhydrase-II enzyme suggest promising avenues for future research.

Eigenschaften

IUPAC Name |

2H-triazol-4-ylmethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O.ClH/c7-2-3-1-4-6-5-3;/h1,7H,2H2,(H,4,5,6);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKFKHHVTWEDSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1803599-12-3 |

Source

|

| Record name | 1H-1,2,3-triazol-4-ylmethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B2473270.png)

![7-methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2473275.png)

![N-(1-Oxaspiro[4.4]nonan-2-ylmethyl)prop-2-enamide](/img/structure/B2473279.png)

![6-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2473280.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2473283.png)

![2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2473284.png)

![3,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2473286.png)

![1,5-diamino-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B2473293.png)